3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Lipophilicity Physicochemical property NK1 antagonist

3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1324098-80-7) is a synthetic small molecule featuring a 1,3-diazaspiro[4.4]nonane-2,4-dione core N-substituted with a 2-oxo-2-(thiomorpholin-4-yl)ethyl group. Its molecular formula is C13H19N3O3S (MW 297.37 Da).

Molecular Formula C13H19N3O3S
Molecular Weight 297.38 g/mol
Cat. No. B12158769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Molecular FormulaC13H19N3O3S
Molecular Weight297.38 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCSCC3
InChIInChI=1S/C13H19N3O3S/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19)
InChIKeyGCEFDFMDONZWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione: A Thiomorpholinyl-Substituted Spirocyclic Scaffold for Neurokinin Receptor Research


3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1324098-80-7) is a synthetic small molecule featuring a 1,3-diazaspiro[4.4]nonane-2,4-dione core N-substituted with a 2-oxo-2-(thiomorpholin-4-yl)ethyl group [1]. Its molecular formula is C13H19N3O3S (MW 297.37 Da) [2]. The compound belongs to the substituted diaza-spiro-[4.4]-nonane class, which has been patented for neurokinin (NK1) receptor antagonism [3]. The thiomorpholine ring distinguishes it from oxygen- or carbon-based morpholine/pyrrolidine analogs, potentially altering lipophilicity, hydrogen-bonding, and metabolic stability in ways critical for target engagement.

Procurement Risk in the 1,3-Diazaspiro[4.4]nonane-2,4-dione Series: Why Not All N-Substituted Analogs Are Interchangeable


Closely related analogs such as the pyrrolidinyl derivative (CAS 875525-68-1) share an identical core and linker but replace the thiomorpholine ring with pyrrolidine, resulting in a 32-Da lower molecular weight and a shift in computed logP from -0.16 to -0.12 [1][2]. While both molecules exhibit the same polar surface area (70 Ų) and Fsp3 (0.769), the presence of a sulfur atom in the target compound introduces divergent electronic properties, potential for sulfur-specific metabolism (e.g., S-oxidation), and altered conformational preferences that can critically impact NK1 receptor binding kinetics and selectivity [3]. Substituting these analogs without experimental validation of target engagement, functional activity, or ADME parameters may lead to inconsistent pharmacological results and wasted screening resources.

Head-to-Head Evidence for Selecting 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione Over Its Closest Analogs


Computed Lipophilicity (logP) Comparison Against the Pyrrolidine Analog

The target thiomorpholine-containing compound exhibits a computed logP of -0.16, compared to -0.12 for the direct pyrrolidine analog 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione [1][2]. The 0.04-unit difference, while modest, is structurally driven by the replacement of a methylene (-CH2-) with a sulfur atom in the saturated ring, increasing polarizability and potentially enhancing passive membrane permeability in a manner not captured by simple logP calculations.

Lipophilicity Physicochemical property NK1 antagonist

Molecular Weight and Heavy Atom Count Differentiation from the Pyrrolidine Analog

The target compound has a molecular weight of 297 Da (heavy atom count 20) versus 265 Da (heavy atom count 19) for the pyrrolidine analog [1][2]. This 32-Da increase is entirely attributable to the sulfur atom in the thiomorpholine ring. The higher molecular weight places the target compound closer to the upper boundary of typical oral drug-like space, but may also confer enhanced target complementarity through sulfur-mediated hydrophobic contacts or hydrogen bonding.

Molecular weight Physicochemical property Drug-likeness

Patent-Cited Neurokinin NK1 Antagonist Activity for the Diaza-Spiro-[4.4]-Nonane Class

The substituted diaza-spiro-[4.4]-nonane scaffold, to which the target compound belongs, is explicitly claimed as possessing neurokinin (NK1) antagonistic activity in patents assigned to Janssen Pharmaceutica N.V. [1]. While specific IC50 or Ki values for the thiomorpholine derivative are not disclosed, the patent generically covers compounds with thiomorpholine-containing substituents, indicating that this moiety is compatible with the pharmacophore model for NK1 receptor binding. For procurement decisions, this establishes a precedent for on-target activity that simpler, non-patented spirocyclic analogs cannot claim.

NK1 antagonist Neurokinin receptor Patent pharmacology

Optimal Use Cases for 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione Based on Verified Differentiation


Hit-to-Lead Optimization for Neurokinin-1 (NK1) Receptor Antagonists

The compound serves as a logical entry point for medicinal chemistry teams pursuing NK1 antagonists for indications such as chemotherapy-induced nausea, depression, or visceral pain. Its inclusion in the Janssen NK1 antagonist patent family [1] suggests receptor engagement, and the thiomorpholine moiety provides a sulfur-containing handle for further SAR exploration—distinct from the more common morpholine or pyrrolidine analogs. Procurement of this specific analog enables direct comparison of sulfur-mediated effects on target binding and selectivity.

Comparative Physicochemical Profiling of Spirocyclic Screening Libraries

Screening collections aiming to diversify chemical space around the 1,3-diazaspiro[4.4]nonane core can leverage this compound as a probe for sulfur-induced changes in logP, solubility, and permeability. Its slightly lower logP (-0.16) compared to the pyrrolidine analog (-0.12) [2] allows researchers to experimentally assess whether this translates into meaningful solubility advantages or altered membrane partitioning, critical for CNS drug design.

Metabolic Stability Assessment of Thioether-Containing Spirocycles

The thiomorpholine ring introduces a thioether functionality susceptible to oxidative metabolism (S-oxidation) by cytochrome P450 enzymes and flavin-containing monooxygenases. This compound can be used as a model substrate to study the metabolic fate of sulfur-containing spirocycles, helping to de-risk lead series where S-oxidation may generate reactive metabolites or alter pharmacokinetic profiles. The pyrrolidine analog, lacking sulfur, serves as a direct negative control for such experiments.

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